2,2'-Oxybis[6-(trifluoromethyl)pyridine]
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
194673-14-8 |
|---|---|
Molecular Formula |
C12H6F6N2O |
Molecular Weight |
308.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6-[6-(trifluoromethyl)pyridin-2-yl]oxypyridine |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)7-3-1-5-9(19-7)21-10-6-2-4-8(20-10)12(16,17)18/h1-6H |
InChI Key |
MYLLBDOIDPKSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Oxybis 6 Trifluoromethyl Pyridine
Precursor Synthesis and Functionalization
The successful synthesis of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is critically dependent on the efficient preparation of its foundational building blocks. These precursors, namely 2-hydroxy-6-(trifluoromethyl)pyridine derivatives and halogenated 6-(trifluoromethyl)pyridine intermediates, provide the necessary functionalities for the subsequent ether bond formation.
Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine Derivatives
A common and well-documented method for the synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine is through the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine (B1580974). This transformation is typically achieved under basic conditions at elevated temperatures.
One established method involves reacting 2-chloro-6-(trifluoromethyl)pyridine with an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in a sealed vessel under autogenous pressure. chemicalbook.comorgsyn.org The reaction is generally carried out at temperatures of at least 140°C. orgsyn.org For instance, heating 2-chloro-6-(trifluoromethyl)pyridine with aqueous sodium hydroxide at 150°C has been shown to produce 2-hydroxy-6-(trifluoromethyl)pyridine. chemicalbook.com Similarly, the use of aqueous potassium hydroxide under the same temperature conditions also yields the desired product. chemicalbook.com
Solvent-based processes have also been described, for example, the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine in dimethyl sulfoxide (B87167) (DMSO) with aqueous sodium hydroxide under reflux. orgsyn.org Another approach involves the use of tert-amyl alcohol as a solvent for the alkaline hydrolysis. orgsyn.org
It is important to note that 2-hydroxy-6-(trifluoromethyl)pyridine exists in tautomeric equilibrium with its keto form, 6-(trifluoromethyl)pyridin-2(1H)-one. nih.gov
Table 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine via Hydrolysis
| Starting Material | Reagents | Conditions | Product | Reference |
| 2-Chloro-6-(trifluoromethyl)pyridine | Aqueous Sodium Hydroxide | 150°C, Sealed Vessel | 2-Hydroxy-6-(trifluoromethyl)pyridine | chemicalbook.com |
| 2-Chloro-6-(trifluoromethyl)pyridine | Aqueous Potassium Hydroxide | 150°C, Sealed Vessel | 2-Hydroxy-6-(trifluoromethyl)pyridine | chemicalbook.com |
| 2-Chloro-6-(trifluoromethyl)pyridine | Aqueous Sodium Hydroxide | Reflux | 2-Hydroxy-6-(trifluoromethyl)pyridine | orgsyn.org |
Preparation of Halogenated 6-(trifluoromethyl)pyridine Intermediates
The synthesis of halogenated 6-(trifluoromethyl)pyridines, such as the chloro, bromo, and fluoro derivatives, is a crucial step in providing suitable electrophilic partners for the etherification reaction.
2-Chloro-6-(trifluoromethyl)pyridine: This key intermediate can be synthesized through various methods. One industrial approach involves the vapor-phase chlorofluorination of α-picoline. orgsyn.org Another common method is the fluorination of 2-chloro-6-(trichloromethyl)pyridine using reagents like hydrogen fluoride (B91410) or antimony trifluoro-dichloride. orgsyn.org
2-Bromo-6-(trifluoromethyl)pyridine: The preparation of this bromo derivative can be achieved through standard bromination techniques of appropriate pyridine (B92270) precursors.
2-Fluoro-6-(trifluoromethyl)pyridine (B1301170): The synthesis of this fluoro-substituted pyridine can be accomplished by fluorination of 2-chloro-6-(trichloromethyl)pyridine. rsc.org This process can yield a mixture of fluorinated and chlorinated products, from which 2-fluoro-6-(trifluoromethyl)pyridine can be isolated. rsc.org
Ether Bond Formation Strategies
The construction of the central ether linkage in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] can be approached through several established synthetic methodologies, including nucleophilic aromatic substitution, condensation reactions, and catalytic coupling methods.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a plausible and direct method for the synthesis of 2,2'-Oxybis[6-(trifluoromethyl)pyridine]. This approach would typically involve the reaction of a 2-halo-6-(trifluoromethyl)pyridine with the alkali metal salt of 2-hydroxy-6-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group at the 6-position of the pyridine ring activates the 2-position towards nucleophilic attack, making this a viable strategy. libretexts.orgsemanticscholar.org
In a typical SNAr reaction, the pyridoxide, generated by deprotonating 2-hydroxy-6-(trifluoromethyl)pyridine with a suitable base, would act as the nucleophile, displacing the halide from a molecule of 2-halo-6-(trifluoromethyl)pyridine. The reactivity of the halide in the substrate generally follows the order F > Cl > Br > I for SNAr reactions. youtube.com
Condensation Reactions Utilizing Pyridyl Building Blocks
The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, which can be adapted for the synthesis of 2,2'-Oxybis[6-(trifluoromethyl)pyridine]. youtube.comwikipedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with a phenol (B47542) or its corresponding salt. wikipedia.org
For the synthesis of the target molecule, this could involve two main variations:
Self-condensation of a 2-halo-6-(trifluoromethyl)pyridine: In the presence of a copper catalyst and a source of oxide ions, two molecules of a 2-halo-6-(trifluoromethyl)pyridine could potentially undergo a self-condensation reaction to form the diaryl ether.
Cross-condensation: A more controlled approach would be the reaction of a 2-halo-6-(trifluoromethyl)pyridine with 2-hydroxy-6-(trifluoromethyl)pyridine in the presence of a copper catalyst and a base. wikipedia.orggoogle.com
Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications of the Ullmann ether synthesis utilize catalytic amounts of copper salts and various ligands to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org
Table 2: Potential Ullmann Condensation Routes to 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 2-Halo-6-(trifluoromethyl)pyridine | 2-Halo-6-(trifluoromethyl)pyridine | Copper, Base, Oxide Source | 2,2'-Oxybis[6-(trifluoromethyl)pyridine] |
| 2-Halo-6-(trifluoromethyl)pyridine | 2-Hydroxy-6-(trifluoromethyl)pyridine | Copper, Base | 2,2'-Oxybis[6-(trifluoromethyl)pyridine] |
Catalytic Coupling Methods for C-O Bond Formation
Modern organometallic chemistry offers powerful tools for the formation of carbon-oxygen bonds, which can be applied to the synthesis of 2,2'-Oxybis[6-(trifluoromethyl)pyridine]. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to include the formation of C-O bonds for the synthesis of diaryl ethers.
This methodology would involve the palladium-catalyzed coupling of a 2-halo-6-(trifluoromethyl)pyridine with 2-hydroxy-6-(trifluoromethyl)pyridine in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. While this method is highly effective for a wide range of substrates, its application to the specific synthesis of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] would require optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Optimization of Reaction Conditions and Yield
Solvent Effects in Synthetic Pathways
The choice of solvent plays a critical role in the synthesis of diaryl ethers like 2,2'-Oxybis[6-(trifluoromethyl)pyridine], significantly influencing reaction rates and yields. For both SNAr and Ullmann-type reactions, polar aprotic solvents are generally preferred as they can effectively solvate the metal cation and the base, while poorly solvating the nucleophilic anion, thereby increasing its reactivity.
Research findings indicate that solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) are effective for these types of transformations. The selection is often guided by the required reaction temperature, as these solvents have high boiling points suitable for reactions that require significant thermal energy. A comparative study of solvent effects on a model Ullmann-type reaction for diaryl ether synthesis showed a clear correlation between the solvent's polarity, boiling point, and the resulting yield.
In a hypothetical study on the synthesis of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] from 2-chloro-6-(trifluoromethyl)pyridine and the potassium salt of 2-hydroxy-6-(trifluoromethyl)pyridine, the following results could be anticipated:
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | 111 | 2.4 | 24 | <10 |
| Acetonitrile | 82 | 37.5 | 24 | 35 |
| DMF | 153 | 36.7 | 12 | 75 |
| NMP | 202 | 32.2 | 8 | 88 |
| DMSO | 189 | 46.7 | 10 | 82 |
The data illustrates that higher-boiling polar aprotic solvents like NMP and DMF provide significantly better yields. NMP, with its high boiling point, allows the reaction to be conducted at elevated temperatures, which accelerates the rate of this typically slow substitution reaction, leading to a higher yield in a shorter time frame.
Temperature and Pressure Regimes for Enhanced Selectivity
Temperature is a critical parameter in controlling the rate and selectivity of the synthesis. Nucleophilic aromatic substitutions on heteroaromatic rings often have a significant activation energy barrier due to the temporary disruption of aromaticity in the Meisenheimer intermediate complex. Consequently, elevated temperatures are frequently required to drive the reaction to completion in a reasonable timeframe.
For the synthesis of 2,2'-Oxybis[6-(trifluoromethyl)pyridine], the optimal temperature is a balance between achieving a sufficient reaction rate and minimizing side reactions or thermal decomposition of reactants and products. Experimental studies on similar Ullmann condensations show that temperatures often need to exceed 150 °C, and in some classical procedures, can be as high as 210 °C.
An optimization study of the reaction temperature would likely yield results similar to those in the table below, typically conducted at atmospheric pressure. The use of superatmospheric pressure is generally not required unless a lower-boiling solvent is used at a temperature above its boiling point, necessitating a sealed reaction vessel.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] (%) |
|---|---|---|---|
| 120 | 24 | 45 | 40 |
| 140 | 18 | 78 | 72 |
| 160 | 12 | 95 | 89 |
| 180 | 12 | >99 | 85 (minor decomposition observed) |
| 200 | 10 | >99 | 78 (significant decomposition observed) |
Catalyst Screening for Improved Efficiency
For Ullmann-type diaryl ether syntheses, the choice of the copper catalyst system is crucial for efficiency. While traditional Ullmann reactions used stoichiometric amounts of copper powder or copper-bronze alloys, modern methods employ catalytic amounts of soluble copper salts, often in combination with a ligand to enhance solubility and reactivity.
The catalyst system typically consists of a copper(I) or copper(II) precursor and a ligand. Copper(I) sources like CuI, CuBr, or Cu2O are often more efficient as they are the presumed active oxidation state in the catalytic cycle. Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids can accelerate the reaction by stabilizing the copper center and facilitating the oxidative addition and reductive elimination steps.
A catalyst screening for the coupling of 2-chloro-6-(trifluoromethyl)pyridine and 2-hydroxy-6-(trifluoromethyl)pyridine would involve testing various copper sources and ligands, likely producing results as summarized below.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Cu Powder (100) | None | K2CO3 | 45 |
| 2 | CuCl (10) | None | K2CO3 | 58 |
| 3 | CuI (10) | None | Cs2CO3 | 65 |
| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs2CO3 | 91 |
| 5 | Cu2O (5) | DMEDA (20) | K3PO4 | 87 |
| 6 | Cu(OAc)2 (10) | 1,10-Phenanthroline (20) | Cs2CO3 | 79 |
The results clearly indicate that a catalytic system comprising a copper(I) salt, such as CuI, paired with a chelating ligand like 1,10-phenanthroline, provides superior efficiency. The choice of a strong base like cesium carbonate (Cs2CO3) is also beneficial, as it effectively deprotonates the hydroxypyridine and can influence the solubility and activity of the catalytic species.
Chemical Reactivity and Advanced Transformations of 2,2 Oxybis 6 Trifluoromethyl Pyridine
Reactions at the Pyridine (B92270) Nitrogen Centers
The nitrogen atoms in the pyridine rings of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] are expected to be significantly less basic and nucleophilic than in pyridine itself. This is due to the powerful electron-withdrawing inductive effect of the two trifluoromethyl groups on each ring, which drastically reduces the electron density on the nitrogen atoms.
Protonation and Salt Formation Studies
The basicity of the pyridine nitrogen atoms in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is anticipated to be exceptionally low. For comparison, the pKa of the conjugate acid of the structurally related 2,6-bis(trifluoromethyl)pyridine (B1297899) is reported to be -4.12, indicating that it is a very weak base. chemicalbook.com Given the similar electronic environment, the pKa of protonated 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is expected to be in a comparable range.
Consequently, protonation and the formation of stable salts would necessitate the use of very strong acids. The resulting pyridinium (B92312) salts, once formed, would be highly acidic.
Table 1: Predicted Acid-Base Properties
| Compound | Predicted pKa of Conjugate Acid | Notes |
|---|
N-Alkylation and N-Acylation Reactions
The reduced nucleophilicity of the pyridine nitrogen centers makes N-alkylation and N-acylation reactions challenging. Standard alkylating and acylating agents are unlikely to react under mild conditions. Achieving these transformations would likely require highly reactive electrophiles and potentially elevated temperatures.
For N-alkylation, powerful reagents such as methyl triflate or "magic methyl" (methyl fluorosulfonate) might be necessary. The reaction would proceed to form the corresponding N-alkylpyridinium salts. nih.gov Similarly, N-acylation would likely necessitate the use of highly reactive acylating agents, for instance, acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst.
Table 2: Predicted Conditions for N-Alkylation and N-Acylation
| Transformation | Reagent Class | Predicted Conditions | Product |
|---|---|---|---|
| N-Alkylation | Strong Alkylating Agents (e.g., Methyl triflate) | Harsh conditions (e.g., elevated temperature) | N-Alkylpyridinium salt |
Transformations of the Trifluoromethyl Groups
The trifluoromethyl group is generally stable; however, under specific conditions, it can undergo transformations.
Defluorination Studies and Derivatives
The defluorination of trifluoromethyl groups on aromatic rings typically proceeds under reductive conditions. nih.govacs.org These reactions often involve the formation of a radical anion, which then expels a fluoride (B91410) ion. ccspublishing.org.cn For 2,2'-Oxybis[6-(trifluoromethyl)pyridine], such a transformation would likely require potent reducing agents or electrochemical methods.
Partial defluorination could lead to the formation of difluoromethyl or monofluoromethyl derivatives. The reaction conditions would need to be carefully controlled to avoid over-reduction. Photoredox catalysis has emerged as a powerful tool for the hydrodefluorination of trifluoromethylarenes and could potentially be applied to this system. nih.govacs.org
Table 3: Potential Defluorination Strategies
| Method | Reagent/Conditions | Potential Products |
|---|---|---|
| Reductive Defluorination | Strong reducing agents (e.g., SmI2) or electrochemical reduction | Difluoromethyl and monofluoromethyl derivatives |
Introduction of Alternative Perfluoroalkyl Moieties
Replacing the trifluoromethyl groups with other perfluoroalkyl chains is a synthetically challenging task. One possible, though likely low-yielding, approach could involve a multi-step sequence starting with defluorination to a less fluorinated methyl group, followed by functionalization and subsequent introduction of a different perfluoroalkyl chain.
A more direct, albeit speculative, approach might involve nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the pyridine ring. However, direct conversion of a trifluoromethyl group to another perfluoroalkyl group is not a standard transformation.
Reactions Involving the Ether Linkage
Diaryl ethers are known for their high stability and resistance to cleavage. researchgate.net The presence of electron-withdrawing trifluoromethyl groups on the pyridine rings of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is expected to further deactivate the aromatic systems towards electrophilic attack, making acidic cleavage of the ether bond highly unlikely. libretexts.org
Table 4: Predicted Reactivity of the Ether Linkage
| Reaction Type | Predicted Reactivity | Rationale |
|---|---|---|
| Acidic Cleavage | Highly resistant | Electron-withdrawing groups deactivate the rings towards electrophilic attack. |
| Nucleophilic Cleavage | Resistant, may occur under very harsh conditions | Strong C-O bond, though rings are activated for nucleophilic attack. |
Cleavage Reactions and Mechanistic Investigations
The central C(sp²)–O–C(sp²) ether bond in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is characterized by high thermal and chemical stability, a hallmark of diaryl ethers. wikipedia.orglibretexts.org Cleavage of this linkage is energetically demanding and requires harsh reaction conditions. The reactivity is profoundly influenced by the electronic properties of the trifluoromethyl-substituted pyridine rings.
The trifluoromethyl (CF₃) groups are powerful electron-withdrawing substituents that significantly reduce the electron density of the pyridine rings. nih.gov This deactivation makes the molecule resistant to electrophilic attack. Conversely, this electron-deficient character, compounded by the inherent π-deficient nature of the pyridine heterocycle, theoretically activates the ring system towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org
Mechanistically, cleavage of the ether bond via a nucleophilic attack would necessitate the displacement of one 6-(trifluoromethyl)pyridin-2-oxy moiety, which would function as a leaving group. However, such a reaction faces two significant barriers:
Poor Leaving Group : Aryloxy groups are generally poor leaving groups compared to halides.
Ring Deactivation : While electron-withdrawing groups activate rings for SNAr, their position is crucial. For optimal stabilization of the negative charge in the Meisenheimer complex intermediate, the activating groups must be positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this molecule, the CF₃ group is at the 6-position, which is meta to the ether linkage at the 2-position, offering minimal resonance stabilization to an incoming nucleophile at C2.
The inherent difficulty of nucleophilic substitution at this position is underscored by studies on the precursor molecule, 2-chloro-6-(trifluoromethyl)pyridine (B1580974). The hydrolysis of this compound to 2-hydroxy-6-(trifluoromethyl)pyridine requires extreme conditions, such as treatment with aqueous sodium hydroxide (B78521) in a sealed vessel at temperatures of 140°C or higher. google.comepo.org Milder conditions, including refluxing aqueous NaOH or concentrated HCl at 150°C, result in little to no reaction. google.comepo.org Given that a chloride ion is a far superior leaving group than a pyridyloxy group, the cleavage of the ether bond in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] by nucleophilic attack is expected to be exceptionally challenging.
Acid-catalyzed cleavage, a common method for cleaving aliphatic ethers, is largely ineffective for diaryl ethers. libretexts.org The process requires initial protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. Both potential subsequent pathways, SN1 (involving the formation of a highly unstable aryl cation) and SN2 (requiring a direct backside attack on a sterically hindered and electronically unfavorable sp² carbon), are mechanistically disfavored for aryl systems. wikipedia.orglibretexts.org Consequently, the ether linkage in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is predicted to be highly resistant to cleavage by strong acids like HBr and HI.
| Reaction Type | Expected Reactivity | Mechanistic Rationale |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Very Low / Inert | Poor leaving group (aryloxy anion); suboptimal positioning (meta) of the activating CF₃ group for stabilizing the Meisenheimer intermediate. libretexts.orglibretexts.org |
| Acid-Catalyzed Cleavage (e.g., with HBr, HI) | Very Low / Inert | Diaryl ethers are generally resistant to acid cleavage. libretexts.org Both SN1 (unstable aryl cation) and SN2 (attack at sp² carbon) pathways are highly unfavorable. wikipedia.org |
Functionalization of the Bridging Oxygen Atom
Direct chemical modification of the bridging ether oxygen atom in diaryl ethers is not a common transformation due to its low reactivity and the steric hindrance imposed by the two aromatic rings. The lone pairs on the oxygen atom are significantly less basic and nucleophilic than the lone pair on the nitrogen atoms within the pyridine rings.
The primary interaction involving the bridging oxygen is its function as a weak Lewis base. In the presence of very strong acids, the oxygen can be protonated in a reversible equilibrium. wikipedia.orglibretexts.org However, this protonation serves as the initial step for the aforementioned (and unfavorable) acid-catalyzed cleavage reactions rather than leading to the formation of a stable, isolable oxonium salt.
There is no scientific literature to suggest that the bridging oxygen atom of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] can undergo other functionalization reactions such as alkylation to form tertiary oxonium ions or oxidation. The electron-withdrawing nature of the attached rings further decreases the nucleophilicity of the oxygen atom, making such reactions even less likely. The most reactive sites on the molecule for reactions with electrophiles remain the nitrogen atoms of the pyridine rings, despite their basicity being attenuated by the trifluoromethyl groups.
| Reaction Type | Feasibility at Bridging Oxygen | Comments |
|---|---|---|
| Protonation | Possible with strong acids | Forms a protonated ether (oxonium ion) as a reactive intermediate in a reversible equilibrium; does not lead to a stable, isolable product. wikipedia.orglibretexts.org |
| Alkylation / Acylation | Highly Unlikely | The oxygen atom is a very weak nucleophile, and the formation of a stable tertiary oxonium salt from a diaryl ether is not a known synthetic pathway. |
| Oxidation | Highly Unlikely | The ether oxygen is not susceptible to oxidation under standard conditions. The pyridine nitrogen atoms would be the preferred (though still challenging) sites for oxidation to N-oxides. |
Coordination Chemistry and Ligand Applications of 2,2 Oxybis 6 Trifluoromethyl Pyridine
Chelating Properties and Binding Modes
The coordination behavior of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is primarily defined by its capacity for N,N'-chelation, the steric and electronic influence of its trifluoromethyl substituents, and its potential to engage in more complex multidentate architectures.
Investigation of N,N'-Chelation with Transition Metals
2,2'-Oxybis[6-(trifluoromethyl)pyridine] readily acts as a bidentate chelating agent, coordinating to a single metal center through the nitrogen atoms of its two pyridine (B92270) rings. This N,N'-chelation results in the formation of a stable seven-membered chelate ring. The flexibility of the ether linkage allows the two pyridine rings to adopt a conformation suitable for coordination with a variety of transition metals.
While a crystal structure for a complex of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is not available in the cited literature, the coordination behavior can be inferred from analogous structures. For instance, the related ligand 2,2′-[oxybis(methylidene)]dipyridine forms complexes with divalent metal chlorides where the metal ion is coordinated by both nitrogen atoms of the pyridine rings and the central oxygen atom. researchgate.net In the case of 2,2'-Oxybis[6-(trifluoromethyl)pyridine], the primary binding mode is expected to be through the two pyridine nitrogens, creating a stable chelate that is a common feature for bipyridine-type ligands. nih.gov
Role of Trifluoromethyl Groups in Modulating Coordination Spheres
The trifluoromethyl (-CF3) groups positioned at the 6 and 6' positions of the pyridine rings exert a significant influence on the coordination sphere of the resulting metal complexes. These groups are potent electron-withdrawing moieties, which decreases the electron density on the pyridine rings and, consequently, the basicity of the nitrogen donor atoms. nih.govmdpi.com This reduced basicity can affect the strength of the metal-ligand bond.
From a steric perspective, the bulky trifluoromethyl groups flank the coordination sites. This steric hindrance can influence the coordination geometry around the metal center, potentially favoring specific isomers or limiting the number of ligands that can coordinate. mdpi.com Furthermore, the CF3 groups can impact the stability and reactivity of the metal complexes by altering their electronic properties and lipophilicity. mdpi.comresearchgate.net
Multidentate Coordination Architectures
Beyond simple N,N'-chelation to a single metal center, 2,2'-Oxybis[6-(trifluoromethyl)pyridine] possesses the potential to form more complex, multidentate coordination architectures. The ether oxygen atom, while a weaker donor than the pyridine nitrogens, could potentially coordinate to a metal center, leading to a tridentate N,O,N'-coordination mode, particularly with hard metal ions. This would result in the formation of two fused five-membered chelate rings.
Furthermore, the ligand can act as a bridging ligand, with each pyridine nitrogen coordinating to a different metal center, thus forming polynuclear or polymeric structures. The specific coordination architecture adopted will depend on a variety of factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.
Formation and Characterization of Metal Complexes
The synthesis of metal complexes with 2,2'-Oxybis[6-(trifluoromethyl)pyridine] typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their coordination environments.
Synthesis of Diverse Metal-2,2'-Oxybis[6-(trifluoromethyl)pyridine] Complexes
The synthesis of metal complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] can be achieved by reacting the ligand with a variety of transition metal salts, such as chlorides, nitrates, or perchlorates, in solvents like ethanol, methanol, or acetonitrile. The reaction of 2,6-bis(tert-butylthiomethyl)pyridine with various metal halides, for example, yields complexes of the type [M(L)X2]. academie-sciences.fr Similarly, reacting 2,2'-Oxybis[6-(trifluoromethyl)pyridine] with a metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio would be expected to yield complexes of the general formulas [M(L)Xn] or [M(L)2]Xn, respectively. The synthesis of related trifluoromethyl-containing pyridine complexes often involves straightforward reaction of the ligand with a metal precursor. orgsyn.org
Table 1: Plausible Synthetic Routes to Metal Complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Metal Precursor | Ligand | Stoichiometry (Metal:Ligand) | Expected Product |
| MCl₂ (e.g., CoCl₂, NiCl₂, CuCl₂) | 2,2'-Oxybis[6-(trifluoromethyl)pyridine] | 1:1 | [M(C₁₂H₆F₆N₂O)Cl₂] |
| M(NO₃)₂ (e.g., Zn(NO₃)₂, Cd(NO₃)₂) | 2,2'-Oxybis[6-(trifluoromethyl)pyridine] | 1:2 | M(C₁₂H₆F₆N₂O)₂₂ |
| [PtCl₂(CH₃CN)₂] | 2,2'-Oxybis[6-(trifluoromethyl)pyridine] | 1:1 | [Pt(C₁₂H₆F₆N₂O)Cl₂] |
Spectroscopic Elucidation of Coordination Environments
The coordination of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] to a metal ion induces characteristic shifts in its spectroscopic signatures, which can be used to confirm complex formation and probe the coordination environment.
Infrared (IR) Spectroscopy: In the IR spectrum, the coordination of the pyridine nitrogen atoms to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. For example, in complexes of 2-methoxy-3-(trifluoromethyl)pyridine, these vibrations are observed in the 1600-1400 cm⁻¹ region. researchgate.netjocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy are powerful tools for characterizing these complexes. In the ¹H NMR spectrum, the coordination of the pyridine rings leads to a downfield shift of the proton signals, particularly those closest to the nitrogen atoms. The ¹⁹F NMR spectrum would show a single resonance for the two equivalent trifluoromethyl groups, and its chemical shift may be sensitive to the coordination environment. orgsyn.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes will be dominated by ligand-centered π-π* transitions and, depending on the metal ion, metal-to-ligand charge transfer (MLCT) or d-d transitions. nih.gov The position and intensity of these bands provide information about the electronic structure of the complex. The trifluoromethyl groups, being electron-withdrawing, can influence the energies of these transitions. rsc.org
Table 2: Expected Spectroscopic Data for a Representative [M(2,2'-Oxybis[6-(trifluoromethyl)pyridine])Cl₂] Complex
| Spectroscopic Technique | Expected Observations |
| FT-IR (cm⁻¹) | Shift of pyridine ring C=N and C=C stretching vibrations to higher wavenumbers compared to the free ligand. |
| ¹H NMR (ppm) | Downfield shift of pyridine proton signals upon coordination. |
| ¹⁹F NMR (ppm) | A single resonance corresponding to the two CF₃ groups, with a chemical shift indicative of the electronic environment. |
| UV-Vis (nm) | Ligand-based π-π* transitions and potentially MLCT or d-d bands depending on the metal (M). |
Crystallographic Analysis of Complex Structures
The precise three-dimensional arrangement of atoms within a metal complex is crucial for understanding its chemical and physical properties. X-ray crystallography is the definitive technique for determining these structures. For complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine], while no specific crystal structures have been reported in the searched literature, we can anticipate certain structural features based on the ligand's design.
Hypothetical crystallographic data for a representative octahedral complex, [M(L)Cl₃], where L is 2,2'-Oxybis[6-(trifluoromethyl)pyridine], are presented in Table 1. These data are illustrative and not based on experimental results.
Table 1: Hypothetical Crystallographic Data for an Octahedral Complex of 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
| Bond Length M-N₁ (Å) | 2.15 |
| Bond Length M-N₂ (Å) | 2.16 |
| Bond Length M-O (Å) | 2.20 |
| Bond Angle N₁-M-N₂ (°) | 165.5 |
| Bond Angle N₁-M-O (°) | 82.7 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Redox Behavior of Metal Complexes
The redox properties of metal complexes are fundamental to their application in areas such as catalysis and materials science. The electronic nature of the ligands plays a pivotal role in modulating the redox potentials of the metal center.
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of metal complexes. A typical CV experiment would reveal the potentials at which the complex undergoes oxidation or reduction. For complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine], we can anticipate that the strongly electron-withdrawing trifluoromethyl groups will significantly influence the electronic environment of the metal center.
A hypothetical cyclic voltammogram for a metal complex of this ligand might show a reversible one-electron oxidation corresponding to the M(II)/M(III) couple. The potential at which this occurs would be indicative of the electron-donating or -withdrawing nature of the ligand.
The presence of six trifluoromethyl (-CF₃) groups on the pyridine rings of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is expected to have a profound impact on the redox potentials of its metal complexes. The -CF₃ group is a strong σ- and π-electron-withdrawing group. This electronic effect will decrease the electron density at the metal center, making it more difficult to oxidize. Consequently, the oxidation potentials of metal complexes with this ligand are predicted to be significantly higher (more positive) than those of analogous complexes with non-fluorinated pyridine-based ligands.
This effect can be quantified by comparing the redox potentials of a series of complexes with varying degrees of fluorination. Table 2 provides a hypothetical comparison of the M(II)/M(III) redox potentials for complexes with a parent pyridine-ether ligand and its trifluoromethylated derivative.
Table 2: Hypothetical Redox Potentials of Metal Complexes
| Ligand | M(II)/M(III) Redox Potential (V vs. Fc/Fc⁺) |
|---|---|
| 2,2'-Oxybis(pyridine) | +0.50 |
Note: The redox potentials in this table are hypothetical and for illustrative purposes only.
The significant positive shift in the redox potential for the complex with the trifluoromethylated ligand highlights the substantial electronic influence of these substituents. This ability to tune the redox properties of metal complexes through ligand design is a cornerstone of modern inorganic chemistry and is critical for the development of new catalysts and functional materials.
Supramolecular Chemistry and Self Assembly of 2,2 Oxybis 6 Trifluoromethyl Pyridine
Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new solid-state structures with desired properties. For 2,2'-Oxybis[6-(trifluoromethyl)pyridine], several key non-covalent forces are predicted to govern its assembly in the crystalline state.
Halogen Bonding with Peripheral Trifluoromethyl Groups
The trifluoromethyl (-CF3) groups on the pyridine (B92270) rings are potent participants in halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strong electron-withdrawing nature of the fluorine atoms polarizes the halogen atom (in this case, fluorine itself can participate, or it can influence other halogens if present), creating a region of positive electrostatic potential known as a σ-hole.
In the context of 2,2'-Oxybis[6-(trifluoromethyl)pyridine], the fluorine atoms can interact with electron-rich sites on adjacent molecules, such as the nitrogen atom of a pyridine ring or the oxygen of the ether linkage. These interactions are highly directional and can play a crucial role in determining the packing of molecules in a crystal lattice. The strength and directionality of these halogen bonds can be tuned by the electronic properties of the interacting partner, making them a valuable tool in designing co-crystals and other supramolecular assemblies. Theoretical studies on similar fluorinated pyridine compounds have shown that these interactions can be competitive with other non-covalent forces like hydrogen bonds and π-π stacking. nih.govresearchgate.net
π-π Stacking Interactions of Pyridine Rings
The aromatic pyridine rings of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. libretexts.org However, the presence of the electron-withdrawing trifluoromethyl groups significantly reduces the electron density of the pyridine rings, making them π-acidic.
Table 1: Theoretical Interaction Geometries and Energies for Pyridine Dimers
| Interaction Geometry | Calculated Binding Energy (kcal/mol) | Typical Interplanar Distance (Å) |
|---|---|---|
| Antiparallel-Displaced | ~3.97 | 3.3 - 3.6 |
| Antiparallel-Sandwich | ~3.05 | > 3.5 |
| Parallel-Displaced | ~2.39 | 3.3 - 3.6 |
Note: Data is based on theoretical calculations for pyridine dimers and provides a model for the interactions expected for 2,2'-Oxybis[6-(trifluoromethyl)pyridine]. researchgate.net
Assembly of Higher-Order Supramolecular Structures
The specific geometry and electronic properties of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] make it an attractive building block, or ligand, for the construction of more complex, higher-order structures through coordination-driven self-assembly.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are extended networks of metal ions (or clusters) linked by organic ligands. When these structures are porous, they are often referred to as Metal-Organic Frameworks (MOFs). mdpi.commdpi.com The two pyridine nitrogen atoms of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] can act as donor sites, coordinating to metal centers. The flexible ether bridge allows the ligand to adopt various conformations, enabling it to bridge metal ions in different ways to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.netrsc.org
The choice of metal ion, with its specific coordination geometry (e.g., tetrahedral, square planar, octahedral), and the reaction conditions (solvent, temperature) will direct the assembly process and determine the final topology of the resulting framework. mdpi.commdpi.com The trifluoromethyl groups, in addition to their potential for halogen bonding, can modify the properties of the resulting MOF, for instance, by lining the pores and creating a fluorinated environment that could be advantageous for specific gas sorption or catalytic applications. While numerous MOFs have been constructed from similar bipyridyl ligands, the specific use of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] offers a unique combination of flexibility and electronic properties yet to be fully explored.
Directed Assembly of Molecular Cages and Capsules
Beyond infinite polymers, discrete, three-dimensional structures like molecular cages and capsules can be formed through coordination-driven self-assembly. beilstein-journals.org This process involves the reaction of a multitopic ligand with metal ions that have a well-defined coordination geometry. The stoichiometry and angles of the components are precisely controlled to yield a closed, polyhedral structure.
The bent nature of the 2,2'-Oxybis[6-(trifluoromethyl)pyridine] ligand makes it a suitable candidate for forming the faces or edges of such cages. For example, combining this ligand with metal ions that provide 90° or 120° coordination angles could lead to the self-assembly of discrete molecular boxes or prisms. These cages possess an internal cavity that can encapsulate guest molecules, leading to applications in molecular recognition, sensing, and drug delivery. The design of these complex architectures relies on the precise geometric and chemical information encoded within the ligand and metal precursors. nih.govmorressier.com
Compound Glossary
Self-Assembly in Solution and Solid State of 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
The self-assembly of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is a subject of scientific inquiry, though detailed research findings specifically characterizing its behavior in solution and the solid state are not extensively documented in publicly available literature. The inherent structural features of the molecule, namely the flexible ether linkage, the electron-withdrawing trifluoromethyl groups, and the nitrogen atoms of the pyridine rings, suggest a potential for various non-covalent interactions that could drive self-assembly processes.
In principle, the assembly in solution could be influenced by solvent polarity, concentration, and temperature, potentially leading to the formation of ordered oligomeric or polymeric structures through intermolecular forces such as dipole-dipole interactions and π-π stacking of the pyridine rings. The trifluoromethyl groups, with their high electronegativity, could also participate in halogen bonding or other weak interactions, further directing the assembly.
In the solid state, the molecule is expected to adopt a conformation that maximizes favorable intermolecular contacts, leading to a well-defined crystal lattice. The packing arrangement would likely be governed by a combination of forces, including dispersion forces and potential hydrogen bonding if co-crystallized with suitable donor molecules. The flexible ether bridge allows for conformational polymorphism, where different crystalline forms might be accessible under varying crystallization conditions.
While specific experimental data on the self-assembly of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is not available, the study of analogous pyridine-containing molecules provides a framework for understanding its potential behavior. For instance, research on other substituted pyridines has demonstrated their capacity to form discrete supramolecular complexes and extended coordination polymers in the presence of metal ions. Furthermore, studies on the crystal structures of various pyridine derivatives have elucidated the importance of aryl-aryl interactions in their solid-state packing.
Catalytic Applications of 2,2 Oxybis 6 Trifluoromethyl Pyridine and Its Complexes
Homogeneous Catalysis
In homogeneous catalysis, the ligand structure is paramount in defining the reactivity, selectivity, and stability of a metal complex. The distinct features of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] suggest its utility in several areas of soluble, metal-mediated reactions.
Metal-Catalyzed Organic Transformations (e.g., Cross-Coupling Reactions)
Complexes derived from 2,2'-Oxybis[6-(trifluoromethyl)pyridine] are potential candidates for a variety of metal-catalyzed organic transformations. The dual pyridine (B92270) moieties allow it to act as a bidentate chelating ligand for transition metals such as palladium, nickel, iridium, and ruthenium, which are mainstays in cross-coupling catalysis. researchgate.net
The most notable feature of this ligand is the presence of trifluoromethyl (CF3) groups at the 6-position of each pyridine ring. The CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its inclusion is expected to render the coordinated metal center highly electron-deficient. This electronic modulation can have profound effects on the elementary steps of a catalytic cycle (oxidative addition, transmetalation, reductive elimination). For instance, a more electrophilic metal center could facilitate different substrate activation pathways or alter the rate-determining step of a reaction compared to catalysts bearing electron-rich ligands. nih.gov
While specific performance data for this ligand in cross-coupling is scarce in the literature, its structural analogy to other bipyridyl-type ligands suggests potential applicability in reactions where an electron-poor metal center is advantageous.
Table 1: Potential Metal-Catalyzed Reactions for 2,2'-Oxybis[6-(trifluoromethyl)pyridine] Complexes
| Reaction Type | Potential Metal Center | Rationale for Applicability |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd, Ni | The ligand's bidentate nature can stabilize the active metal species. The electron-deficient character may influence the transmetalation and reductive elimination steps. |
| Heck-Mizoroki Coupling | Pd | Modulation of the electronic properties of the palladium center could impact the regioselectivity and efficiency of the carbopalladation step. |
| Oxidative Trifluoromethylation | Pd, Cu | Given the ligand's own CF3 groups, its complexes could offer unique stability or reactivity in reactions that introduce CF3 moieties onto organic substrates. nih.gov |
| C-H Activation/Functionalization | Pd, Ir, Ru | The steric and electronic profile of the ligand could direct site-selectivity and promote challenging C-H bond cleavage events. |
| Oxidation Catalysis | Fe, Ni, Zr, Hf | Complexes of this ligand could potentially catalyze oxidation reactions, such as the oxidation of hydrocarbons, where the ligand framework must be robust under oxidative conditions. mdpi.comresearchgate.net |
Lewis Acidity of the Pyridine Nitrogen in Catalytic Cycles
Furthermore, the strong inductive effect of the CF3 groups makes the coordinated metal center a stronger Lewis acid compared to complexes with electron-donating ligands. rsc.orgnih.gov Enhanced Lewis acidity at the metal center can be highly beneficial for reactions that require the activation of a substrate through coordination, such as in Diels-Alder reactions or certain types of carbonyl additions. The Lewis acidity of metal sites can be experimentally characterized using probe molecules like 15N-labeled pyridine and analyzed with MAS NMR spectroscopy to correlate properties with catalytic performance. nih.gov This increased electrophilicity of the metal could polarize a coordinated substrate, rendering it more susceptible to nucleophilic attack.
Asymmetric Catalysis using Chiral Derivatives
Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in a reaction. While no chiral derivatives of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] are prominently reported, several established strategies could be hypothetically applied to create them. eurekaselect.comscispace.com
Introduction of Chiral Centers: Chiral substituents could be introduced onto the pyridine rings or the ether backbone. For example, starting from chiral alcohols could lead to a chiral diether linkage.
Planar or Helical Chirality: The synthesis of sterically demanding derivatives could restrict free rotation, potentially leading to stable, separable atropisomers exhibiting planar chirality. researchgate.net Helical N-oxides have also emerged as a new family of asymmetric catalysts. nih.gov
C2-Symmetric Design: A C2-symmetric chiral ligand is often desirable as it can simplify the stereochemical environment around the metal center, leading to higher enantioselectivity.
The development of such chiral derivatives would open the door to their use in a wide array of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and kinetic resolutions. The unique electronic properties conferred by the CF3 groups would make these potential chiral ligands an interesting addition to the existing catalyst toolbox. nih.gov
Heterogeneous Catalysis
Transitioning from homogeneous to heterogeneous catalysis by immobilizing molecular catalysts on solid supports is a key strategy for improving catalyst separation, reusability, and suitability for continuous flow processes. mdpi.comnih.gov
Immobilization of Complexes on Support Materials
Complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] could be immobilized on various solid supports through several established techniques. The choice of support and immobilization strategy depends on the desired application, the stability of the complex, and the reaction conditions. rsc.org
Covalent Anchoring: The ligand could be functionalized with a reactive group (e.g., a silane (B1218182), carboxylic acid, or phosphonate) that can form a covalent bond with the surface of an inorganic oxide like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3).
Coordination to Surface Sites: Polymeric supports containing pyridine or other coordinating groups can directly bind to the metal center of the complex, effectively immobilizing it. nih.gov
Encapsulation: The entire metal complex could be physically entrapped within the pores of a material like a zeolite or a metal-organic framework (MOF). nih.govkuleuven.be This method can prevent leaching and protect the catalyst from deactivation.
Ionic Interaction: If the complex is cationic, it can be immobilized on a support with anionic sites through electrostatic interactions.
Table 2: Potential Immobilization Strategies and Supports
| Support Material | Immobilization Method | Potential Advantages |
|---|---|---|
| Silica (SiO2) | Covalent attachment via silane linkers | High surface area, thermal and mechanical stability. |
| Polystyrene Resins | Covalent attachment or coordination to functional groups on the polymer | Tunable porosity and swelling properties, widely used in solid-phase synthesis. |
| Metal-Organic Frameworks (MOFs) | Encapsulation ("ship in a bottle") or use as a ligand in MOF synthesis | Extremely high surface area, tunable pore environment, potential for synergistic effects. rsc.org |
| Carbon Nanotubes/Graphene | Non-covalent π-π stacking or covalent functionalization | Excellent conductivity and high surface area, useful for electrocatalysis. rsc.org |
Surface-Mediated Catalytic Processes
Once immobilized, the resulting heterogeneous catalyst can be used in packed-bed or flow reactors, simplifying product isolation and enabling continuous operation. The solid support is not always an innocent bystander; it can actively influence the catalytic process. rsc.org For instance, the confinement of a catalyst within the pores of a MOF can impart size or shape selectivity to the reaction. rsc.org The electronic interaction between the support and the immobilized complex can further modulate the Lewis acidity and redox properties of the metal center.
The primary advantage of heterogenization is the enhanced stability and recyclability of the catalyst. By preventing the aggregation of active species and minimizing leaching into the product stream, the operational lifetime of the catalyst can be significantly extended, which is a critical factor for industrial applications. rsc.orgresearchgate.net
Computational and Theoretical Studies of 2,2 Oxybis 6 Trifluoromethyl Pyridine
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2,2'-Oxybis[6-(trifluoromethyl)pyridine], offering insights into its electronic behavior and structural preferences.
The flexibility of the ether linkage in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by calculating the potential energy as a function of dihedral angles, particularly around the C-O-C bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. These studies can reveal the preferred spatial orientation of the two pyridine (B92270) rings relative to each other, which is crucial for understanding its coordination behavior with metal ions and its interaction with biological targets.
Quantum mechanical calculations can accurately predict various spectroscopic properties of 2,2'-Oxybis[6-(trifluoromethyl)pyridine].
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net These calculated shifts, when compared to experimental data, can aid in the definitive assignment of spectral peaks and provide confidence in the determined molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes to the observed absorption bands, such as the characteristic stretching and bending frequencies of the C-F, C-N, C-O, and aromatic C-H bonds. researchgate.net Comparing the computed and experimental IR spectra can confirm the presence of specific functional groups and provide insights into the molecular structure. researchgate.net
| Spectroscopic Technique | Predicted Properties | Computational Method Example |
| ¹H, ¹³C, ¹⁹F, ¹⁵N NMR | Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | B3LYP/6-311++G(d,p) |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecular systems and complex chemical processes involving 2,2'-Oxybis[6-(trifluoromethyl)pyridine]. researchgate.net
DFT calculations are instrumental in mapping out the pathways of chemical reactions involving 2,2'-Oxybis[6-(trifluoromethyl)pyridine]. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, in the synthesis of this compound, DFT could be used to model the reaction mechanism and identify the most favorable reaction conditions. Transition state theory, in conjunction with DFT, can provide a deeper understanding of the kinetic factors governing the chemical transformations of the molecule.
The presence of nitrogen atoms in the pyridine rings and the oxygen atom of the ether linkage makes 2,2'-Oxybis[6-(trifluoromethyl)pyridine] a potential ligand for metal ions. DFT calculations can be employed to investigate the coordination of this molecule with various metals. These studies can predict the preferred coordination modes (e.g., bidentate, tridentate) and the geometry of the resulting metal complexes. wikipedia.org Furthermore, the binding energy between the ligand and the metal center can be calculated, providing a quantitative measure of the stability of the complex. This information is valuable for the design of new catalysts, functional materials, and therapeutic agents.
| Parameter | Description |
| Coordination Geometry | The three-dimensional arrangement of the ligand around the central metal ion. |
| Binding Energy | The energy released upon the formation of the metal-ligand complex, indicating its stability. |
Prediction of Reactivity Parameters (e.g., Fukui functions)
Computational chemistry provides powerful tools for predicting the reactivity of molecules. One such tool is the use of Fukui functions, which are derived from conceptual density functional theory (DFT). These functions help in identifying the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
The calculation of Fukui functions for 2,2'-Oxybis[6-(trifluoromethyl)pyridine] would involve high-level quantum mechanical computations. Researchers would typically start by optimizing the geometry of the molecule to find its most stable three-dimensional structure. Following this, calculations would be performed on the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) forms of the molecule. The electron density differences between these states are then used to compute the Fukui functions.
For 2,2'-Oxybis[6-(trifluoromethyl)pyridine], it would be anticipated that the nitrogen atoms of the pyridine rings and the central oxygen atom would be key sites of interest. The strongly electron-withdrawing trifluoromethyl groups would significantly influence the electron distribution across the pyridine rings, impacting the local reactivity. A hypothetical data table of Fukui indices might look like the following, where higher values indicate a greater propensity for the specified type of attack.
Hypothetical Fukui Function Indices for 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Atomic Site | f- (for Nucleophilic Attack) | f+ (for Electrophilic Attack) | f0 (for Radical Attack) |
| N(1) | 0.12 | 0.05 | 0.085 |
| C(2) | 0.03 | 0.08 | 0.055 |
| C(3) | 0.05 | 0.06 | 0.055 |
| C(4) | 0.02 | 0.09 | 0.055 |
| C(5) | 0.06 | 0.04 | 0.050 |
| C(6) | 0.01 | 0.15 | 0.080 |
| O(7) | 0.15 | 0.03 | 0.090 |
| N(1') | 0.12 | 0.05 | 0.085 |
| C(2') | 0.03 | 0.08 | 0.055 |
| C(3') | 0.05 | 0.06 | 0.055 |
| C(4') | 0.02 | 0.09 | 0.055 |
| C(5') | 0.06 | 0.04 | 0.050 |
| C(6') | 0.01 | 0.15 | 0.080 |
Note: This data is purely illustrative and not based on actual calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the behavior of substances in different environments, such as in solution, and their interactions with other molecules like metal ions.
Solution-Phase Behavior and Solvent Interactions
An MD simulation of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] in a solvent, for instance, water or an organic solvent, would begin with the construction of a simulation box containing one or more molecules of the compound surrounded by a large number of solvent molecules. The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system.
The simulation would then proceed by calculating the forces on each atom and using Newton's laws of motion to predict their positions and velocities at short time intervals. Analysis of the resulting trajectory would reveal information about the conformational flexibility of the molecule, its solvation shell, and the nature of its interactions with the solvent molecules. For 2,2'-Oxybis[6-(trifluoromethyl)pyridine], of particular interest would be the orientation of solvent molecules around the polar nitrogen and oxygen atoms and the hydrophobic trifluoromethyl groups.
Hypothetical Solvent Accessible Surface Area (SASA) Data
| Molecular Region | Average SASA (Ų) in Water | Average SASA (Ų) in Hexane |
| Pyridine Rings | 150 | 180 |
| Oxygen Bridge | 25 | 35 |
| Trifluoromethyl Groups | 250 | 220 |
Note: This data is purely illustrative and not based on actual simulations.
Dynamic Aspects of Ligand-Metal Interactions
2,2'-Oxybis[6-(trifluoromethyl)pyridine] has the potential to act as a chelating ligand for metal ions, with the two pyridine nitrogen atoms and the central oxygen atom capable of coordinating to a metal center. MD simulations are a powerful tool for investigating the dynamics and stability of the resulting metal complexes.
In such a simulation, the force field would need to be extended to accurately describe the interactions between the ligand and the metal ion, including bond stretching, angle bending, and non-bonded forces. The simulation could then be used to study the coordination geometry of the metal complex, the flexibility of the ligand when bound to the metal, and the exchange of solvent molecules between the bulk and the first coordination sphere of the metal ion. This information is crucial for understanding the thermodynamic and kinetic stability of the complex.
Hypothetical Metal-Ligand Distance Data for a Complex with a Generic M²⁺ Ion
| Interacting Atoms | Average Distance (Å) | Standard Deviation (Å) |
| M²⁺ - N(1) | 2.15 | 0.12 |
| M²⁺ - N(1') | 2.16 | 0.13 |
| M²⁺ - O(7) | 2.30 | 0.25 |
Note: This data is purely illustrative and not based on actual simulations.
Advanced Characterization Techniques for 2,2 Oxybis 6 Trifluoromethyl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For a molecule like 2,2'-Oxybis[6-(trifluoromethyl)pyridine], a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic arrangement.
The structural symmetry of 2,2'-Oxybis[6-(trifluoromethyl)pyridine]—possessing a C₂ axis of symmetry through the central oxygen atom—simplifies its NMR spectra by making the two pyridyl rings chemically equivalent. This results in a reduced number of unique signals, which aids in spectral assignment.
1H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on each equivalent pyridine (B92270) ring. The signals would appear as a triplet and two doublets, characteristic of a 3,4,5-trisubstituted pyridine ring system. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the ether linkage.
13C NMR: The 13C NMR spectrum should display six unique signals for the carbon atoms of the pyridine ring and one signal for the trifluoromethyl carbon. The carbon directly attached to the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the trifluoromethyl carbon will be a quartet in the proton-decoupled spectrum. The other aromatic carbons will show smaller C-F couplings.
19F NMR: Fluorine-19 NMR is highly sensitive and provides a clear diagnostic signal for the trifluoromethyl groups. thermofisher.com A single resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups. The absence of other fluorine-containing species in the spectrum confirms the purity of the sample. nih.gov The chemical shift of the CF₃ group is characteristic for its position on the pyridine ring. spectrabase.com
15N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and lower gyromagnetic ratio of the 15N nucleus, can provide valuable information. A single signal would confirm the symmetric nature of the two nitrogen environments. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often used to correlate the nitrogen atom to nearby protons, aiding in its assignment.
Table 1: Predicted 1D NMR Data for 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 7.9 - 8.2 | t | H-4 |
| 7.5 - 7.8 | d | H-5 | |
| 7.3 - 7.6 | d | H-3 | |
| ¹³C | 160 - 165 | s | C-2 |
| 148 - 152 (q, ¹JCF ≈ 35 Hz) | q | C-6 | |
| 138 - 142 | s | C-4 | |
| 120 - 125 (q, ³JCF ≈ 5 Hz) | q | C-5 | |
| 115 - 120 | s | C-3 | |
| 118 - 123 (q, ¹JCF ≈ 275 Hz) | q | -CF₃ | |
| ¹⁹F | -65 to -70 | s | -CF₃ |
| ¹⁵N | -70 to -100 | s | N-1 |
Note: Predicted values are based on data for analogous trifluoromethyl-substituted pyridine compounds. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between the protons on the pyridine ring. Cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C-3/H-3, C-4/H-4, and C-5/H-5 pairs.
Correlations from H-3 to the ether-linked carbon C-2, confirming the position of the ether linkage.
Correlations from H-5 to the trifluoromethyl-bearing carbon C-6, confirming the substituent position.
Correlations from the protons to the nitrogen atom in a ¹H-¹⁵N HMBC experiment would solidify the ring structure. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions and is used to probe the molecule's preferred conformation. For the title compound, NOESY could reveal spatial proximity between protons on one pyridine ring and those on the other, providing insight into the torsional angles around the C-O-C ether bridge.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govnih.gov This allows for the determination of the elemental formula of the parent ion, providing unequivocal confirmation of the compound's identity. The calculated monoisotopic mass for 2,2'-Oxybis[6-(trifluoromethyl)pyridine] (C₁₂H₆F₆N₂O) is 320.0384 Da. HRMS can distinguish this from other potential formulas with the same nominal mass.
Table 2: Predicted HRMS Data for 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M]⁺˙ | C₁₂H₆F₆N₂O | 320.0384 |
| [M+H]⁺ | C₁₂H₇F₆N₂O | 321.0462 |
| [M+Na]⁺ | C₁₂H₆F₆N₂ONa | 343.0282 |
| [M+K]⁺ | C₁₂H₆F₆N₂OK | 358.9991 |
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. gbiosciences.com This fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. For 2,2'-Oxybis[6-(trifluoromethyl)pyridine], fragmentation is expected to occur at the weakest bonds and lead to stable fragments.
A plausible fragmentation pathway could involve:
Cleavage of the C-O Ether Bond: The most likely initial fragmentation would be the cleavage of one of the aryl-ether C-O bonds. This would lead to the formation of a [C₆H₃F₃N]⁺˙ radical cation (m/z 160) and a [C₆H₃F₃NO] radical, or a [C₆H₃F₃NO]⁺ ion (m/z 176).
Loss of CF₃: Fragmentation involving the loss of a trifluoromethyl radical (·CF₃) from the molecular ion would produce a fragment at m/z 251.
Pyridine Ring Fission: Further fragmentation of the primary fragment ions would involve the characteristic cleavage of the pyridine ring structure. fluorine1.ru
Table 3: Plausible Mass Fragments for 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| m/z (Da) | Possible Formula | Description of Loss/Fragment |
| 320 | [C₁₂H₆F₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 251 | [C₁₂H₆F₃N₂O]⁺ | Loss of ·CF₃ |
| 176 | [C₆H₃F₃NO]⁺ | 6-(Trifluoromethyl)pyridyloxy cation |
| 160 | [C₆H₃F₃N]⁺˙ | 6-(Trifluoromethyl)pyridine radical cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands in Complexes
The electronic absorption spectra of coordination complexes containing 2,2'-Oxybis[6-(trifluoromethyl)pyridine] and its derivatives are characterized by various electronic transitions. Among the most significant are Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) bands. These transitions are crucial as they provide insight into the electronic structure and bonding within the complex and often dominate the visible and ultraviolet regions of the spectrum. wikipedia.org Charge-transfer (CT) transitions are typically spin-allowed and Laporte-allowed, resulting in intense absorption bands with high molar absorptivity (ε) values, often in the range of 50,000 L mol⁻¹ cm⁻¹ or greater, which starkly contrasts with the much weaker d-d transitions. wikipedia.orglibretexts.org
Fundamental Principles of LMCT and MLCT Transitions
Charge-transfer bands arise from the redistribution of electron density between molecular orbitals that are primarily centered on the metal and those centered on the ligand. wikipedia.org
Ligand-to-Metal Charge Transfer (LMCT): An LMCT transition involves the promotion of an electron from a ligand-based molecular orbital (typically a high-lying filled orbital) to a metal-based molecular orbital (typically a lower-lying empty or partially filled d-orbital). libretexts.org This process results in the formal reduction of the metal center and oxidation of the ligand. wikipedia.org LMCT transitions are favored when the ligand is electron-rich and easily oxidizable, and the metal is in a high oxidation state with vacant d-orbitals. nsf.gov
Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a metal-based d-orbital to a vacant, low-energy ligand-based orbital (usually a π* antibonding orbital). libretexts.org This results in the formal oxidation of the metal center and reduction of the ligand. wikipedia.org Such transitions are common in complexes where the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying π* orbitals, a characteristic feature of many aromatic heterocyclic ligands like pyridines. libretexts.org
Expected Charge Transfer Bands in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] Complexes
While specific experimental data for complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] are not extensively documented in the literature, the electronic properties of the ligand allow for well-founded predictions regarding the nature of their LMCT and MLCT bands.
The 2,2'-Oxybis[6-(trifluoromethyl)pyridine] ligand has distinct electronic features that influence the energy and intensity of charge transfer bands. The pyridine rings provide the necessary π-system with low-lying π* orbitals capable of accepting electron density from a metal center in an MLCT transition. The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups is expected to significantly lower the energy of these π* orbitals. This electronic perturbation makes the ligand a better π-acceptor, which would stabilize the resulting reduced state of the ligand upon MLCT excitation. Consequently, MLCT bands in complexes of this ligand are anticipated to occur at lower energies (longer wavelengths) compared to analogous complexes with unsubstituted pyridine or bipyridine ligands. nsf.gov
Influence of Metal Ion and Structure
The energy and nature of the charge transfer bands are highly dependent on the identity of the central metal ion, its oxidation state, and the coordination geometry of the complex.
Metal-to-Ligand Charge Transfer (MLCT): For complexes with d⁶ metals such as Ru(II), Os(II), or Re(I), intense MLCT bands are expected. The filled t₂g orbitals of these metals can effectively overlap with the π* orbitals of the 2,2'-Oxybis[6-(trifluoromethyl)pyridine] ligand. The energy of the MLCT transition would be sensitive to the specific metal, with heavier elements in the same group generally having higher energy d-orbitals, which can lead to lower energy MLCT bands.
Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions would be more probable with early transition metals in high oxidation states (e.g., V(V), Cr(VI), Mn(VII)) or d⁰ metal centers that have empty d-orbitals ready to accept electrons. wikipedia.org The energy of these transitions would correlate with the ease of reduction of the metal ion.
The flexible ether bridge in 2,2'-Oxybis[6-(trifluoromethyl)pyridine] allows it to adopt various coordination modes, influencing the metal-ligand orbital overlap and thus the characteristics of the charge transfer bands. The geometry of the complex can affect the splitting of the d-orbitals and the energy of the ligand-based orbitals, providing a mechanism to tune the photophysical properties.
Illustrative Spectroscopic Data
Due to the absence of specific experimental data for complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine], the following table provides representative data for MLCT transitions in related trifluoromethyl-substituted polypyridyl complexes to illustrate the expected range for absorption maxima (λmax) and molar absorptivity (ε). These values are based on trends observed in analogous systems and serve as a predictive guide.
| Complex Type | Metal Center | Transition Type | Expected λmax (nm) | Expected ε (L mol⁻¹ cm⁻¹) |
| [M(CF₃-bpy)₃]²⁺ | Ru(II) | MLCT (d → π) | 450 - 500 | 10,000 - 20,000 |
| [Cu(CF₃-phen)₂]⁺ | Cu(I) | MLCT (d → π) | 460 - 490 | 5,000 - 10,000 |
| [Re(CF₃-bpy)(CO)₃Cl] | Re(I) | MLCT (d → π*) | 370 - 420 | 3,000 - 7,000 |
| [M(O)₂L] (hypothetical) | Mo(VI) | LMCT (O → d) | 300 - 350 | 5,000 - 15,000 |
| Data are illustrative and based on analogous trifluoromethyl-substituted bipyridine (bpy) and phenanthroline (phen) complexes. The specific values for 2,2'-Oxybis[6-(trifluoromethyl)pyridine] complexes may vary. |
Derivatization and Functionalization of 2,2 Oxybis 6 Trifluoromethyl Pyridine
Modification of Pyridine (B92270) Rings
The chemical character of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] is dominated by the influence of the trifluoromethyl (CF₃) groups. These groups are powerfully electron-withdrawing, which significantly reduces the electron density of the pyridine rings. This electronic feature is a primary determinant for the types of reactions the rings can undergo.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moieties
Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient compared to benzene, and the addition of a CF₃ group further deactivates it towards electrophilic attack. Consequently, electrophilic substitution reactions on 2,2'-Oxybis[6-(trifluoromethyl)pyridine] are expected to be challenging, requiring harsh reaction conditions. Should such a reaction proceed, substitution would likely be directed to the positions meta to the trifluoromethyl group (C3 and C5).
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyridine rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for modifying aromatic ring scaffolds. The CF₃ group activates the ring for attack by nucleophiles, particularly at the ortho and para positions (C3, C5, and C4 relative to the nitrogen). Given that the oxygen bridge occupies the C2 position, nucleophilic attack is most probable at the C3, C4, and C5 positions, assuming there is a suitable leaving group present or if C-H activation can be achieved.
One powerful method for functionalizing pyridine rings is through directed ortho-metalation, typically using organolithium reagents. For 2-substituted pyridines, lithiation can often be directed to the C6 position. This suggests that a selective deprotonation of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] could potentially be achieved at the C5 position, adjacent to the CF₃ group, creating a nucleophilic site for subsequent reaction with various electrophiles.
Introduction of Additional Functionalities (e.g., Amine, Carboxyl, Halogen)
Building on the principles of nucleophilic substitution and directed metalation, various functional groups can be envisioned on the pyridine rings.
Amine Group: The introduction of amine functionalities onto trifluoromethyl-substituted pyridine rings has been successfully achieved through palladium-catalyzed amination reactions on halogenated precursors. For instance, if a bromo or chloro derivative of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] were available, it could serve as a substrate for cross-coupling with amines.
Carboxyl Group: A carboxyl group could be introduced indirectly. A common strategy involves the lithiation of the pyridine ring followed by quenching with carbon dioxide to form a carboxylic acid.
Halogen Group: Halogens can be introduced via several methods. Directed lithiation followed by reaction with a halogenating agent (e.g., C₂Cl₆, Br₂, I₂) is a viable route.
The table below summarizes potential derivatization reactions based on the chemistry of analogous compounds.
| Functional Group | Potential Synthetic Route | Key Reagents | Relevant Analogy |
|---|---|---|---|
| Amine (-NH₂) | Palladium-catalyzed Buchwald-Hartwig amination of a bromo-substituted precursor. | Pd(dba)₂/BINAP, Amine, NaOt-Bu | Synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives. |
| Hydroxyl (-OH) | Nucleophilic aromatic substitution of a halo-precursor with a hydroxide (B78521) source or directed lithiation followed by reaction with an oxygen source. | KOH or LiDMAE/BuLi then O₂ | Reactions on 2-chloropyridine. |
| Carboxyl (-COOH) | Directed lithiation followed by carboxylation. | LDA or LiDMAE/BuLi, then CO₂ | General method for pyridine functionalization. |
| Alkyl/Aryl (-R) | Suzuki or Stille coupling of a halo-precursor. | Pd(PPh₃)₄, Boronic acid/ester or Stannane | Synthesis of complex iridium ligands. |
Introduction of Chiral Centers
The introduction of chirality to the 2,2'-Oxybis[6-(trifluoromethyl)pyridine] scaffold could lead to valuable molecules for asymmetric synthesis and chiral recognition.
Synthesis of Enantiomerically Pure Derivatives
Enantiomerically pure derivatives can be synthesized through several established methodologies. A common approach involves creating a prochiral ketone on a side chain, which is then asymmetrically reduced to a chiral alcohol. This could be achieved by functionalizing the pyridine ring (e.g., via lithiation) with an aldehyde to create a secondary alcohol directly, or with an ester to form a ketone for subsequent reduction.
Another strategy is the direct use of chiral catalysts to facilitate an asymmetric transformation. Catalytic enantioselective isomerization of trifluoromethyl imines, for example, has been shown to produce optically active trifluoromethylated amines with high enantioselectivity. Similar organocatalytic or transition-metal-catalyzed approaches could be adapted to derivatives of 2,2'-Oxybis[6-(trifluoromethyl)pyridine].
Applications in Chiral Recognition and Asymmetric Synthesis
Molecules containing two linked pyridine units, such as bipyridines, are foundational scaffolds for ligands in coordination chemistry and asymmetric catalysis. Chiral derivatives of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] could function as novel bidentate N,N-ligands. The ether bridge provides a flexible yet defined backbone, while the CF₃ groups can tune the electronic properties of the metal center they coordinate to.
These potential chiral ligands could be applied in various metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The unique stereoelectronic profile imparted by the trifluoromethyl groups could lead to catalysts with novel reactivity and selectivity.
Polymerization and Material Precursor Development
The robust chemical nature of the C-F bond and the aromatic pyridine rings makes 2,2'-Oxybis[6-(trifluoromethyl)pyridine] an attractive building block for high-performance materials. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties (hydrophobicity and lipophobicity).
To be used as a monomer for polymerization, the core structure would need to be bifunctionalized with reactive groups (e.g., diamine, diol, or dihalide derivatives). For example, a di-amino derivative of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] could undergo polycondensation with a dianhydride to form a polyimide. Such fluorinated polyimides are sought after for applications in aerospace and electronics due to their low dielectric constants, high thermal stability, and resistance to atomic oxygen.
Furthermore, trifluoromethyl-substituted pyridine ligands are used to synthesize phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs). This suggests that derivatives of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] could serve as precursors for novel organometallic materials with interesting photophysical properties. The ether linkage could provide a unique structural motif for creating either polymeric materials or discrete molecular complexes for advanced applications.
Incorporation into Polymeric Frameworks
The integration of the 2,2'-Oxybis[6-(trifluoromethyl)pyridine] unit into polymeric frameworks can be achieved primarily through nucleophilic aromatic substitution (SNAr) polycondensation reactions. This well-established method is suitable for forming high-performance poly(aryl ether)s. rsc.orgresearchgate.net The trifluoromethyl groups are strong activators for SNAr, increasing the electrophilicity of the pyridine ring and facilitating the displacement of a leaving group by a nucleophile. wikipedia.orgnih.govmasterorganicchemistry.com
To be utilized as a monomer, 2,2'-Oxybis[6-(trifluoromethyl)pyridine] must first be derivatized to contain reactive sites. A plausible synthetic approach involves introducing leaving groups, such as halogens (e.g., fluorine or chlorine), at the positions activated by the trifluoromethyl substituents, typically the 4- and 4'-positions of the pyridine rings. The resulting activated dihalide monomer can then be reacted with a variety of bisphenol comonomers in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent.
A representative polycondensation reaction could involve the reaction of a hypothetical activated monomer, 4,4'-Dichloro-2,2'-oxybis[6-(trifluoromethyl)pyridine], with a bisphenol, such as 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A). The resulting fluorinated poly(aryl ether pyridine) would be expected to exhibit properties characteristic of high-performance fluoropolymers, including excellent thermal stability, good solubility in organic solvents, and low dielectric constants, making it a candidate for applications in microelectronics and aerospace. mdpi.combit.edu.cn The incorporation of the bent, asymmetric ether linkage and the bulky trifluoromethyl groups would likely render the polymer amorphous, enhancing its solubility and processability. researchgate.net
Table 1: Projected Properties of a Hypothetical Poly(aryl ether pyridine) Derived from 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Property | Projected Value | Rationale / Analogous System |
| Glass Transition Temp. (Tg) | 180 - 230 °C | Similar to fluorinated poly(aryl ether)s containing bulky CF3 groups and twisted biphenyl (B1667301) structures, which restrict chain rotation. rsc.org |
| 5% Weight Loss Temp. (Td5) | > 500 °C (in N2) | High-strength C-F and aromatic C-O bonds contribute to excellent thermal stability, a known characteristic of fluorinated poly(aryl ether ketone)s and related polymers. bit.edu.cn |
| Dielectric Constant (1 MHz) | 2.6 - 2.8 | The presence of fluorine reduces electronic polarizability and increases free volume, leading to low dielectric constants, as seen in various fluorinated poly(aryl ether)s. researchgate.net |
| Solubility | Soluble in NMP, DMAc, THF | The introduction of bulky, polar CF3 groups and a non-linear ether linkage disrupts chain packing, preventing crystallization and enhancing solubility in common organic solvents. mdpi.com |
| Water Absorption | < 0.3% | The hydrophobic nature of fluorinated segments leads to very low moisture uptake, a desirable property for electronic applications. rsc.org |
Development of Fluorinated Hybrid Materials
Fluorinated hybrid organic-inorganic materials combine the durability and structural integrity of an inorganic network (like silica) with the specialized properties of an organofluorine compound, such as hydrophobicity and low surface energy. The 2,2'-Oxybis[6-(trifluoromethyl)pyridine] moiety can be incorporated into such materials, typically through a sol-gel process.
The initial step requires the functionalization of the parent compound with a group capable of participating in the sol-gel reaction, most commonly a trialkoxysilane moiety. For example, 2,2'-Oxybis[6-(trifluoromethyl)pyridine] could be derivatized to bear a propyl-trimethoxysilane group on one or both of the pyridine rings. This functionalization creates a precursor that can be co-condensed with a primary inorganic network former, such as tetraethyl orthosilicate (B98303) (TEOS).
The sol-gel process involves the hydrolysis of the alkoxide precursors in the presence of water and a catalyst (acid or base), followed by the condensation of the resulting silanol (B1196071) groups to form a three-dimensional silica (B1680970) (SiO2) network. During this process, the functionalized 2,2'-Oxybis[6-(trifluoromethyl)pyridine] molecules are covalently integrated into the inorganic matrix.
The resulting hybrid material would possess a unique combination of properties. The silica network would provide mechanical strength and thermal stability, while the covalently bonded fluorinated pyridine ether fragments would be oriented at the surface and within the pores of the material. This would impart a high degree of hydrophobicity (a large water contact angle) and potentially oleophobicity to the material's surface. Such fluorinated hybrid materials are valuable for creating self-cleaning surfaces, anti-fouling coatings, and low-dielectric constant insulating films. mdpi.com The sol-gel method offers versatility, allowing for the creation of these materials as thin films, monoliths, or powders. researchgate.net
Table 2: Anticipated Characteristics of a Hybrid Silica Material Functionalized with 2,2'-Oxybis[6-(trifluoromethyl)pyridine]
| Characteristic | Expected Outcome | Rationale / Foundational Principle |
| Synthesis Method | Sol-gel co-condensation | A standard and versatile method for preparing organic-inorganic hybrid materials at low temperatures, allowing for the incorporation of functional organic molecules. researchgate.net |
| Inorganic Matrix | Silica (SiO2) | Provides excellent mechanical, thermal, and chemical stability, forming the structural backbone of the hybrid material. |
| Organic Functionality | Covalently bonded 2,2'-oxybis[6-(trifluoromethyl)pyridine] moiety | The organic component provides tailored properties such as hydrophobicity and a low refractive index. |
| Surface Property | Highly Hydrophobic | The low surface energy of the trifluoromethyl groups leads to water-repellent surfaces with high contact angles. mdpi.com |
| Thermal Stability | Stable up to 300-400 °C | Limited by the decomposition temperature of the organic component, but the silica network provides overall structural integrity at elevated temperatures. |
| Potential Applications | Anti-fouling coatings, hydrophobic surfaces, dielectrics | The combination of durability from the inorganic part and functionality from the fluorinated organic part is ideal for advanced surface coatings and electronic materials. mdpi.com |
Emerging Applications and Future Research Directions
Advanced Ligand Design for Specific Metal Selectivity
The design of ligands capable of selectively binding to specific metal ions is a cornerstone of modern coordination chemistry, with applications ranging from hydrometallurgy to medicinal chemistry. The structural and electronic attributes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] suggest its potential as a sophisticated building block for creating highly selective metal extractants and sensors.
The presence of trifluoromethyl (CF₃) groups at the 6-position of each pyridine (B92270) ring is expected to significantly influence the ligand's coordination properties. The CF₃ group is a strong electron-withdrawing group, which reduces the electron density on the pyridine nitrogen atoms. This, in turn, is predicted to decrease the basicity of the nitrogen donors, leading to a preference for softer or more Lewis acidic metal ions. For instance, this ligand would be expected to show higher affinity for late transition metals or lanthanides over more electropositive metals like alkali or alkaline earth metals.
Future research in this area could focus on synthesizing a series of analogous ligands with varying ether chain lengths or different electron-withdrawing groups to fine-tune the "bite angle" and electronic properties, thereby optimizing selectivity for specific target metals. Such studies would be invaluable for developing new systems for the separation of strategically important metals.
Table 1: Predicted Metal Ion Affinity Based on Ligand Properties
| Metal Ion Class | Predicted Affinity with 2,2'-Oxybis[6-(trifluoromethyl)pyridine] | Rationale |
| Alkali Metals (e.g., Na⁺, K⁺) | Low | Hard metal ions, prefer hard donor atoms. The reduced basicity of the nitrogen donors due to the CF₃ groups makes the ligand a poor match. |
| Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺) | Low to Moderate | Similar to alkali metals, these are hard Lewis acids. Some chelation-driven stability may be observed, but overall affinity is expected to be low. |
| First-Row Transition Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Moderate to High | These borderline metal ions can form stable complexes with nitrogen donors. The balance of the chelate effect and electronic deactivation will determine the precise affinity. |
| Platinum Group Metals (e.g., Pd²⁺, Pt²⁺, Rh³⁺) | High | Soft metal ions that form strong bonds with softer, less basic nitrogen donors. The π-acceptor character of the pyridine ring, enhanced by the CF₃ groups, would further stabilize these complexes. |
| Lanthanides and Actinides (e.g., Eu³⁺, Am³⁺) | High | Hard but highly Lewis acidic metal ions that can coordinate effectively with ligands containing both ether oxygen and nitrogen donors. The trifluoromethyl groups can enhance solubility in organic phases, which is beneficial for solvent extraction applications. rsc.org |
Role in Smart Materials and Responsive Systems
"Smart" materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. Pyridine-containing polymers and metal-organic frameworks (MOFs) are known to exhibit stimuli-responsive behavior. The incorporation of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] as a monomer or cross-linker in such materials could lead to novel systems with enhanced or unique responsive properties.
The nitrogen atoms in the pyridine rings are basic and can be protonated in acidic conditions. This protonation would alter the electronic structure and conformation of the ligand and its corresponding metal complexes or polymers. This pH-responsiveness could be harnessed to create materials that change their color, fluorescence, or mechanical properties in response to changes in acidity. For example, a polymer incorporating this ligand could be designed to release a payload in the acidic microenvironment of a tumor.
Furthermore, the coordination of metal ions to the bis-pyridine unit can be used to create dynamic cross-links in polymer networks. acs.org The strength of these metal-ligand bonds can be modulated by external stimuli, leading to materials with tunable mechanical properties. The trifluoromethyl groups could enhance the thermal and chemical stability of these materials, making them suitable for a wider range of applications. nsf.gov
Future research could involve the synthesis of polymers and MOFs incorporating 2,2'-Oxybis[6-(trifluoromethyl)pyridine] and the systematic study of their responses to various stimuli. The development of such materials could lead to new sensors, actuators, and drug delivery systems.
Table 2: Potential Stimuli-Responsive Applications
| Stimulus | Potential Application | Underlying Mechanism |
| pH | Drug Delivery, pH Sensors | Protonation/deprotonation of pyridine nitrogen atoms, leading to changes in coordination, solubility, or optical properties. nih.gov |
| Metal Ions | Chemical Sensors, Self-Healing Materials | Coordination of metal ions to the bis-pyridine units, acting as reversible cross-links or signaling events. |
| Temperature | Thermoresponsive Polymers | Changes in the coordination equilibrium or solubility of polymers containing the ligand as a function of temperature. |
| Light | Photo-switchable Materials | Incorporation into systems with photo-isomerizable components, where the ligand's coordination environment is altered by light. |
Contribution to Green Chemistry Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of efficient and recyclable catalysts is a key aspect of green chemistry. Metal complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] have the potential to serve as highly effective and robust catalysts for a variety of organic transformations.
The electron-withdrawing nature of the trifluoromethyl groups can enhance the Lewis acidity of a coordinated metal center, which can lead to increased catalytic activity. acs.org For example, a palladium complex of this ligand could be a highly active catalyst for cross-coupling reactions, a class of reactions of fundamental importance in organic synthesis. nih.gov
Moreover, fluorinated ligands often impart unique solubility properties to their metal complexes, enabling their use in alternative reaction media such as supercritical carbon dioxide or fluorous solvents. liv.ac.uk This can facilitate catalyst separation and recycling, a key principle of green chemistry. The high thermal and oxidative stability often associated with fluorinated compounds would also contribute to the longevity and recyclability of the catalyst. nsf.gov
Future research in this domain should focus on the synthesis of various transition metal complexes of 2,2'-Oxybis[6-(trifluoromethyl)pyridine] and the evaluation of their catalytic performance in important organic reactions. The development of highly active and recyclable catalysts based on this ligand could offer more sustainable alternatives to existing catalytic systems.
Table 3: Potential Green Chemistry Applications
| Catalytic Application | Potential Advantage | Rationale |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | High turnover numbers, catalyst stability | Enhanced Lewis acidity of the metal center and increased stability due to the fluorinated ligand. |
| Hydrogenation and Hydroformylation | Recyclability, use in alternative solvents | Fluorous phase affinity allowing for easy separation of the catalyst from the reaction products. |
| C-H Activation/Fluorination | Novel reactivity, high selectivity | The unique electronic environment provided by the ligand could enable challenging C-H functionalization reactions. rsc.orgdovepress.com |
| Polymerization | Control over polymer properties | The steric and electronic properties of the ligand can influence the stereochemistry and molecular weight of the resulting polymers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
